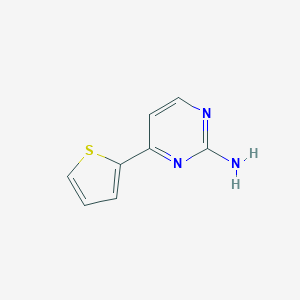

4-(Thiophen-2-yl)pyrimidin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOUSLAWDHODKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377431 | |

| Record name | 4-(thiophen-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819768 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

154321-60-5 | |

| Record name | 4-(2-Thienyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154321-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(thiophen-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(thiophen-2-yl)pyrimidin-2-amine

Foreword: The Thiophene-Pyrimidine Scaffold in Modern Drug Discovery

The convergence of heterocyclic chemistry and medicinal science has identified certain molecular scaffolds as "privileged structures"—frameworks that are capable of binding to multiple biological targets. The pyrimidine ring is one such scaffold, forming the core of numerous FDA-approved drugs and natural products, including several anti-cancer and anti-viral agents.[1] When fused or substituted with other heterocyclic systems, such as thiophene, the resulting molecule's pharmacological profile can be significantly enhanced. Thiophene, a sulfur-containing five-membered aromatic ring, is a well-known bioisostere of the phenyl ring, often improving metabolic stability and receptor-binding affinity.[2][3] The target molecule, 4-(thiophen-2-yl)pyrimidin-2-amine, represents a foundational structure within this class, serving as a critical building block for the development of novel therapeutics targeting kinases, G-protein coupled receptors, and other key players in disease pathways.[4][5]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, designed for researchers and professionals in chemical synthesis and drug development. We will move beyond a simple recitation of steps to explore the underlying chemical principles, ensuring a reproducible and scalable process.

I. Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of 2-aminopyrimidines is most efficiently achieved through the cyclocondensation of a three-carbon dielectrophilic component with a guanidine source.[6][7] For the specific regiochemistry of this compound, where the thiophene moiety is at the C4 position and the C6 position is unsubstituted, a direct chalcone cyclization is not optimal, as it would typically place the thiophene at C6.[8]

Therefore, a more robust and regioselective strategy involves the use of a β-enaminone intermediate. This approach consists of two primary stages:

-

Formation of the Enaminone Intermediate: Synthesis of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one from 2-acetylthiophene.

-

Cyclocondensation: Reaction of the purified enaminone with guanidine hydrochloride to construct the final pyrimidine ring.

This pathway is highly reliable, proceeds with high atom economy, and allows for clear purification and characterization of the intermediate, ensuring the final product's high purity.

II. Experimental Protocols & Mechanistic Insights

Part A: Synthesis of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (Intermediate I)

Causality of Reagent Selection: The key reagent for this step is N,N-Dimethylformamide dimethyl acetal (DMF-DMA). It serves a dual purpose: it acts as a methylating agent for the enol form of 2-acetylthiophene and provides the dimethylamino group, effectively converting the starting ketone into a highly reactive, three-carbon electrophilic synthon required for the subsequent cyclization. The reaction is typically performed neat or in a high-boiling, non-protic solvent to drive the reaction to completion by removing the methanol byproduct.

Step-by-Step Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylthiophene (1.0 eq).

-

Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Heat the reaction mixture to 100-110 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone spot has been completely consumed.

-

After completion, allow the mixture to cool to room temperature. The excess DMF-DMA and methanol byproduct can be removed under reduced pressure.

-

The resulting crude product, often a dark oil or solid, should be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure enaminone intermediate as a crystalline solid.

Part B: Synthesis of this compound (Final Product)

Mechanistic Rationale: This step is a classic example of a cyclocondensation reaction. Guanidine, a potent binucleophilic reagent, attacks the electrophilic β-carbon of the enaminone intermediate. A subsequent intramolecular cyclization, followed by the elimination of dimethylamine and water, leads to the formation of the stable, aromatic pyrimidine ring. The reaction is base-catalyzed; a base such as sodium ethoxide or potassium hydroxide is required to deprotonate the guanidine hydrochloride salt, liberating the free guanidine base needed for the initial nucleophilic attack.[9][10]

Step-by-Step Protocol:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar). Alternatively, use commercially available sodium ethoxide.

-

To the sodium ethoxide solution, add guanidine hydrochloride (1.2 eq) and stir the resulting suspension for 30 minutes at room temperature.

-

Add the purified enaminone intermediate (I) (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. The reaction should be monitored by TLC (Eluent: 50% Ethyl Acetate in Hexane).

-

Upon completion, cool the reaction mixture to room temperature and neutralize it carefully with a dilute acid (e.g., 1M HCl) or acetic acid until pH ~7.

-

Reduce the solvent volume in vacuo. The precipitated solid is the crude product.

-

Filter the solid, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol.

-

Dry the crude product under vacuum. For highest purity, recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture.

III. Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical & Chromatographic Data

| Parameter | Expected Value |

| Molecular Formula | C₈H₇N₃S[11][12] |

| Molecular Weight | 177.23 g/mol [12][13] |

| Appearance | Off-white to light yellow solid |

| Melting Point | A sharp range, literature values for analogs suggest >160 °C[14] |

| TLC Rf Value | ~0.4 (50% Ethyl Acetate / Hexane on Silica Gel) |

Spectroscopic Data Interpretation

The IR spectrum provides a functional group fingerprint of the molecule.

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| 3450 - 3300 | N-H stretching (asymmetric & symmetric) | Confirms the presence of the primary amine (-NH₂) group.[15] |

| 3100 - 3000 | Aromatic C-H stretching | Characteristic of C-H bonds on the pyrimidine and thiophene rings. |

| ~1640 | C=N stretching | Corresponds to the endocyclic imine bonds within the pyrimidine ring.[1] |

| 1580 - 1450 | C=C stretching | Aromatic ring skeletal vibrations from both pyrimidine and thiophene. |

| ~700 | C-S stretching | Indicates the presence of the thiophene ring.[1] |

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in DMSO-d₆ or CDCl₃.

¹H NMR Predicted Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~8.40 | d | 1H | H-6 (Pyrimidine) | J ≈ 5.2 Hz |

| ~7.95 | dd | 1H | H-5' (Thiophene) | J ≈ 5.0, 1.2 Hz |

| ~7.80 | dd | 1H | H-3' (Thiophene) | J ≈ 3.7, 1.2 Hz |

| ~7.35 | d | 1H | H-5 (Pyrimidine) | J ≈ 5.2 Hz |

| ~7.20 | dd | 1H | H-4' (Thiophene) | J ≈ 5.0, 3.7 Hz |

| ~6.80 | br s | 2H | -NH₂ | Exchanges with D₂O |

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and concentration. The assignments are based on typical electronic effects and data from analogous structures.[8][16]

¹³C NMR Predicted Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~163.5 | C-2 (Pyrimidine, attached to NH₂) |

| ~161.0 | C-4 (Pyrimidine, attached to Thiophene) |

| ~158.0 | C-6 (Pyrimidine) |

| ~144.0 | C-2' (Thiophene, attached to Pyrimidine) |

| ~129.0 | C-5' (Thiophene) |

| ~128.5 | C-3' (Thiophene) |

| ~128.0 | C-4' (Thiophene) |

| ~108.0 | C-5 (Pyrimidine) |

Mass spectrometry confirms the molecular weight and formula of the compound.

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Expected Ion Peak: The primary observation will be the protonated molecular ion [M+H]⁺ at m/z 178.04 .

-

Isotopic Pattern: The presence of a sulfur atom will result in a characteristic A+2 peak ([M+2+H]⁺) at m/z 180.04, with an intensity of approximately 4.4% relative to the [M+H]⁺ peak, confirming the elemental composition.

IV. Conclusion and Outlook

This guide details a reliable and well-rationalized synthetic route for producing this compound, a valuable heterocyclic building block. The two-step method via a β-enaminone intermediate ensures high regioselectivity and purity. The comprehensive characterization protocol, employing a suite of modern analytical techniques, provides a robust framework for validating the structure and purity of the final compound. Researchers and drug development professionals can use this molecule as a starting point for creating extensive libraries of novel compounds with potential therapeutic applications, ranging from oncology to infectious diseases.[4][17]

References

-

Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. National Institutes of Health (NIH). Available at: [Link]

-

Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review. Ingenta Connect. Available at: [Link]

-

Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega. Available at: [Link]

-

Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. National Institutes of Health (NIH). Available at: [Link]

-

Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of chalcone derivatives containing thiophene moiety. ResearchGate. Available at: [Link]

-

Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Available at: [Link]

-

Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Indian Academy of Sciences. Available at: [Link]

-

Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine. ResearchGate. Available at: [Link]

-

Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. ResearchGate. Available at: [Link]

-

Reaction involved in synthesis of pyrimidine derivatives. ResearchGate. Available at: [Link]

-

(PDF) Cyclization of (Chalcone-Aldole)-Compounds And Studying of (Identification ,Liquid Crystal , Solubility)-Behavior. ResearchGate. Available at: [Link]

-

Synthesis of 2‐Amino pyrimidinones 3 a–i. Reagents and conditions. ResearchGate. Available at: [Link]

-

Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. ResearchGate. Available at: [Link]

-

Guanidine hydrochloride (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone. Royal Society of Chemistry. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. ResearchGate. Available at: [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. National Institutes of Health (NIH). Available at: [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Publishing. Available at: [Link]

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Springer. Available at: [Link]

-

(PDF) Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. ResearchGate. Available at: [Link]

-

Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]

-

Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv. Available at: [Link]

-

(PDF) Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. ResearchGate. Available at: [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

-

Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). ACS Omega. Available at: [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C8H7N3S | CID 2764407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. 154321-60-5|this compound|BLD Pharm [bldpharm.com]

- 14. chemimpex.com [chemimpex.com]

- 15. d-nb.info [d-nb.info]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 4-(thiophen-2-yl)pyrimidin-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Thiophen-2-yl)pyrimidin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 154321-60-5). As a heterocyclic scaffold of significant interest in medicinal chemistry, a thorough understanding of its fundamental properties is critical for researchers, scientists, and drug development professionals. This document synthesizes available data, presents validated computational predictions, and provides detailed, field-proven experimental protocols for the determination of key physicochemical parameters. The guide is structured to not only report known values but also to empower researchers to generate high-quality, reproducible data in their own laboratories.

Introduction: The Strategic Value of the Thienopyrimidine Scaffold

The fusion of thiophene and pyrimidine rings creates a privileged scaffold in drug discovery. Pyrimidine derivatives are well-established pharmacophores, integral to numerous therapeutic agents due to their ability to form multiple hydrogen bonds and participate in various biological interactions.[1] The incorporation of a thiophene moiety often enhances biological activity and modulates physicochemical properties such as lipophilicity and metabolic stability. This compound serves as a key building block for the synthesis of a diverse range of bioactive molecules, with derivatives showing potential as anticancer, anti-inflammatory, and antimicrobial agents.[2]

A precise characterization of the parent scaffold's physicochemical profile is the bedrock of any rational drug design program. Properties such as solubility, lipophilicity (logP), and ionization state (pKa) govern the absorption, distribution, metabolism, and excretion (ADME) profile of any derivative compound. This guide provides the foundational knowledge required to leverage the this compound core effectively.

Core Molecular and Physical Properties

The fundamental identity of this compound is established by its molecular structure and associated basic properties. While extensive experimental data is not publicly available, the core identifiers are well-documented.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Synonyms: 4-(2-Thienyl)-2-pyrimidinamine, 2-Amino-4-(thien-2-yl)pyrimidine

-

CAS Number: 154321-60-5

-

Molecular Formula: C₈H₇N₃S

-

Molecular Weight: 177.23 g/mol

Key Physicochemical Data: A Synthesis of Reported and Predicted Values

A critical gap in the public domain is the lack of experimentally validated data for several key physicochemical properties of this compound. The following table summarizes the best available information, combining data from chemical databases with computational predictions for related isomers, which serve as valuable reference points.

| Property | Value / Range | Source / Method | Comments |

| Melting Point | Not available | Experimental | Data for the related 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is 166-173 °C. This suggests the target compound is a solid at room temperature. |

| Boiling Point | 358.3 ± 32.0 °C | Predicted | This prediction is for the isomer 4-(pyrimidin-4-yl)thiophen-2-amine and should be used with caution.[3] |

| Aqueous Solubility | >26.6 µg/mL (at pH 7.4) | Experimental (Assay) | This value from PubChem indicates moderate to low solubility.[4] A detailed experimental determination is highly recommended. |

| logP | Not available | - | No experimental or directly predicted value is available. Computational prediction and experimental determination are necessary. |

| pKa (Acid Dissociation Constant) | 1.43 ± 0.18 | Predicted | This value is for the isomer 4-(pyrimidin-4-yl)thiophen-2-amine.[3] The pyrimidine ring nitrogens are expected to be weakly basic. |

| pKa (Tautomer) | 8.08 ± 0.10 | Predicted | This prediction is for the tautomeric form, 4-(thiophen-2-yl)pyrimidin-2-ol, which may exist in equilibrium.[5] |

Spectroscopic Characterization Profile

While public spectral data is not available, a standard characterization workflow would involve ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Based on the structure, the following spectral features are anticipated:

-

¹H NMR: Signals corresponding to the protons on the thiophene ring (typically in the δ 7.0-8.0 ppm region), the pyrimidine ring (δ 7.0-8.5 ppm), and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: Resonances for the eight distinct carbon atoms, with those in the heterocyclic rings appearing in the downfield region (δ 100-170 ppm).

-

Mass Spectrometry (ESI+): A prominent protonated molecular ion [M+H]⁺ at m/z ≈ 178.04.

-

IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching bands in the 1500-1650 cm⁻¹ region, and C-S stretching vibrations.

Authoritative Experimental Protocols for Physicochemical Characterization

To address the existing data gaps, this section provides detailed, step-by-step methodologies for determining the most critical physicochemical properties. These protocols are based on industry-standard practices and OECD guidelines to ensure data quality and regulatory acceptance.

Protocol for Melting Point Determination

Causality: The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry. Finely crush the solid and pack it into a capillary tube to a height of 2-3 mm.[6]

-

Instrument Setup: Place the capillary into the heating block of a calibrated digital melting point apparatus.

-

Approximate Determination: Set a rapid heating rate (e.g., 10°C/minute) to quickly determine an approximate melting range.[7]

-

Accurate Determination: Allow the apparatus to cool. Prepare a new capillary and set the starting temperature to ~10-15°C below the approximate melting point found in the previous step.[7]

-

Heating and Observation: Set a slow heating rate of 1-2°C per minute.

-

Data Recording: Observe the sample through the magnified viewing port. Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_clear).[8]

-

Reporting: The melting point is reported as the range from T_onset to T_clear. The procedure should be repeated at least twice for consistency.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Causality: Aqueous solubility is a master variable in drug discovery, directly impacting bioavailability and formulation strategies. The shake-flask method, as described in OECD Guideline 105, is the gold standard for determining the equilibrium solubility of a compound.[1][9]

Sources

- 1. oecd.org [oecd.org]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(pyrimidin-4-yl)thiophen-2-amine CAS#: 692891-75-1 [m.chemicalbook.com]

- 4. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 5. 4-(thiophen-2-yl)pyriMidin-2-ol CAS#: 1269294-26-9 [amp.chemicalbook.com]

- 6. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 7. pharmabeginers.com [pharmabeginers.com]

- 8. SOP for Operation Procedure for Melting Point Apparatus [m-pharmainfo.com]

- 9. filab.fr [filab.fr]

4-(thiophen-2-yl)pyrimidin-2-amine CAS number and supplier

An In-Depth Technical Guide to 4-(thiophen-2-yl)pyrimidin-2-amine (CAS: 154321-60-5) for Advanced Research Applications

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic design of small molecules that can effectively interact with biological targets is paramount. Among the vast array of heterocyclic scaffolds, the pyrimidine nucleus stands out for its widespread presence in biologically active compounds and pharmaceuticals.[1] When fused with other heterocyclic systems, such as thiophene, the resulting scaffold often exhibits enhanced and diverse pharmacological profiles. This guide focuses on this compound, a molecule of significant interest for its potential as a building block in the synthesis of novel therapeutic agents.[2]

The convergence of the electron-rich thiophene ring and the nitrogen-containing pyrimidine core creates a unique electronic and structural framework, making it a valuable candidate for interacting with various biological targets.[2] Derivatives of this scaffold have been investigated for a range of activities, including anticancer, anti-inflammatory, and antischistosomal properties.[3][4][5][6] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the compound's properties, synthesis, applications, and relevant experimental protocols.

PART 1: Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are the foundation of any research endeavor. This compound is identified by the CAS Number 154321-60-5.[7][8][9]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 154321-60-5 | [7][8][9] |

| Molecular Formula | C₈H₇N₃S | [7][9] |

| Molecular Weight | 177.229 g/mol | [7][9] |

| Alternate Names | 4-(2-thienyl)-2-pyrimidinamine; 4-Thiophen-2-yl-pyrimidin-2-ylamine | [7] |

| Boiling Point | 358.3±32.0 °C (Predicted) | [10] |

| Density | 1.333±0.06 g/cm³ (Predicted) | [10] |

Handling and Safety: It is critical to note that this compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[7] As with all laboratory chemicals, it should be handled by technically qualified individuals using appropriate personal protective equipment (PPE) in a well-ventilated area. This product is intended for research use only and is not for diagnostic or therapeutic use.[7]

PART 2: Sourcing, Procurement, and Quality Control

The reliability and reproducibility of experimental results depend heavily on the quality and purity of the starting materials. Several chemical suppliers offer this compound.

Table 2: Commercial Suppliers

| Supplier | Product Name | CAS Number | Notes |

| Santa Cruz Biotechnology (SCBT) | 2-amine-4-(thiophen-2-yl)-pyrimidine | 154321-60-5 | For Research Use Only.[7][9] |

| BLDpharm | This compound | 154321-60-5 | May require cold-chain transportation.[8] |

Expert Insight on Procurement: When procuring this compound, it is imperative to request and review the Certificate of Analysis (CoA) for the specific lot. Key parameters to verify include:

-

Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and should meet the requirements of your experimental design (e.g., ≥95% or higher).

-

Identity Confirmation: Verified through spectroscopic data such as ¹H NMR and Mass Spectrometry (MS).

-

Residual Solvents and Water Content: Important for accurate weighing and concentration calculations.

PART 3: Chemical Synthesis and Characterization

The synthesis of this compound and its derivatives typically follows a convergent strategy involving the construction of the pyrimidine ring from a thiophene-containing precursor. A widely adopted and robust method is the cyclocondensation of a thiophenyl chalcone with a guanidinium salt.[11]

General Synthesis Workflow

The logical flow from commercially available starting materials to the final compound is depicted below. This pathway is favored for its efficiency and the modularity that allows for the creation of diverse derivatives.

Caption: General synthesis pathway for this compound.

Detailed Synthesis Protocol (Exemplary)

This protocol is a representative methodology adapted from established literature for the synthesis of similar thiophene-pyrimidine structures.[3][11][12]

Step 1: Synthesis of (2E)-1-(thiophen-2-yl)-3-arylprop-2-en-1-one (Chalcone Intermediate)

-

Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds to create the α,β-unsaturated ketone (chalcone) backbone. An alkali catalyst like NaOH deprotonates the α-carbon of the ketone, creating an enolate which then attacks the carbonyl carbon of the aldehyde.

-

Procedure:

-

Dissolve 2-acetylthiophene (1.0 eq) and an appropriate aryl aldehyde (1.0 eq) in ethanol (15 mL).

-

To this stirred solution, add an aqueous solution of sodium hydroxide (e.g., 20% NaOH) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

-

Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

-

Step 2: Synthesis of this compound

-

Rationale: This step involves the cyclization of the chalcone with guanidine. The basic conditions facilitate the Michael addition of guanidine to the α,β-unsaturated system, followed by intramolecular condensation and dehydration to form the stable pyrimidine ring.

-

Procedure:

-

In a round-bottomed flask, add the synthesized chalcone (1.0 eq), guanidine nitrate (1.2 eq), and potassium hydroxide (2.0 eq) to a solvent such as 1,4-dioxane (15 mL).[11]

-

Reflux the mixture for 5-8 hours, monitoring by TLC.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Pour the residue into ice-cold water.

-

The resulting solid precipitate is collected by filtration, washed with water, and dried.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. Based on literature for analogous compounds, the expected spectral data would include:

-

¹H NMR: Characteristic signals for the thiophene and pyrimidine ring protons, as well as the amine (-NH₂) protons.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the compound's molecular weight (m/z = 177.23).[10]

-

IR Spectroscopy: Absorption bands corresponding to N-H stretching (amine group), C=N stretching (pyrimidine ring), and C-S stretching (thiophene ring).[3]

PART 4: Applications in Drug Discovery and Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets.

Antischistosomal Activity

Schistosomiasis is a debilitating parasitic disease requiring new therapeutic options. Groundbreaking research has identified thiophen-2-yl pyrimidines (TPPs) as potent paralytics of the adult Schistosoma mansoni worm.[4][6]

-

Mechanism of Action: While the precise target is still under investigation, structure-activity relationship (SAR) studies reveal that the thiophene moiety at the C2 position of the pyrimidine ring is a key driver of the paralytic phenotype.[6]

-

SAR Insights: Initial studies highlighted a lead compound (TPP 3) that, while potent, suffered from poor aqueous solubility and high lipophilicity.[6] Subsequent optimization led to compound 38 , which incorporated an oxetane-containing amine and a difluoroaniline group. This modification resulted in:

This work underscores the potential of the this compound core in designing next-generation anthelmintic drugs.

Anticancer Potential: Targeting Kinase Signaling

The pyrimidine core is a cornerstone of many approved kinase inhibitors. Derivatives of the thiophene-pyrimidine scaffold have been specifically investigated as potential inhibitors of key cancer-related kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5] These receptors are crucial drivers of tumor growth, proliferation, and angiogenesis.

Caption: Inhibition of EGFR/VEGFR-2 signaling pathways by pyrimidine derivatives.

Studies on novel 4-thiophenyl-pyrimidine derivatives showed dual inhibition of EGFR and VEGFR-2, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable to reference drugs like erlotinib and sorafenib.[5] This highlights a promising avenue for developing dual-target anticancer agents based on the this compound scaffold.

PART 5: Experimental Workflow Example

To translate the potential of this compound into actionable data, robust experimental protocols are essential. Below is an exemplary workflow for an in-vitro kinase inhibition assay, a primary screening method to evaluate anticancer potential.

In-Vitro EGFR Kinase Inhibition Assay Protocol

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the EGFR tyrosine kinase.

-

Materials:

-

Recombinant human EGFR kinase domain.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

Adenosine-5'-triphosphate (ATP), radio-labeled [γ-³²P]ATP.

-

Test compound (dissolved in DMSO).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

-

96-well filter plates and phosphocellulose paper.

-

Scintillation counter.

-

-

Workflow Diagram:

Caption: Workflow for an in-vitro radiometric EGFR kinase inhibition assay.

-

Step-by-Step Procedure:

-

Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).

-

In a 96-well plate, add 10 µL of assay buffer containing the EGFR enzyme and the peptide substrate to each well.

-

Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.

-

Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of assay buffer containing ATP and [γ-³²P]ATP. The final ATP concentration should be at its Michaelis-Menten constant (Km) value.

-

Incubate the reaction for 20-30 minutes at 30°C.

-

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity retained on the filter paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion

This compound represents a molecule of considerable strategic value for chemical biology and drug discovery. Its robust synthesis, coupled with the proven pharmacological potential of the thiophene-pyrimidine scaffold, makes it an attractive starting point for developing novel therapeutics. From potent anthelmintics that address neglected tropical diseases to targeted kinase inhibitors for oncology, the applications are both diverse and significant. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the potential of this versatile chemical entity in their scientific pursuits.

References

-

Siddesh, M. B., et al. (2014). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences, 126(3), 821-829. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. Retrieved from [Link]

-

Kumar, K. S., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(S7), 1961-1969. Retrieved from [Link]

-

Siddesh, M. B., et al. (2014). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. ResearchGate. Retrieved from [Link]

-

2a biotech. (n.d.). 4-(THIOPHEN-3-YL)PYRIMIDIN-2-AMINE. Retrieved from [Link]

-

Lolo, F. N., et al. (2023). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. ResearchGate. Retrieved from [Link]

-

Siddesh, M.B., et al. (2013). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Journal of Applicable Chemistry. Retrieved from [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 13(18), 12155-12175. Retrieved from [Link]

-

Lolo, F. N., et al. (2023). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv. Retrieved from [Link]

-

Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(23), 8205. Retrieved from [Link]

-

Akter, M., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6266. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]

- 6. biorxiv.org [biorxiv.org]

- 7. scbt.com [scbt.com]

- 8. 154321-60-5|this compound|BLD Pharm [bldpharm.com]

- 9. scbt.com [scbt.com]

- 10. 4-(pyrimidin-4-yl)thiophen-2-amine CAS#: 692891-75-1 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

crystal structure analysis of 4-(thiophen-2-yl)pyrimidin-2-amine

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(thiophen-2-yl)pyrimidin-2-amine

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, in-depth technical overview of the methodologies required for the , a heterocyclic compound of significant interest due to the prevalence of thiophene and pyrimidine scaffolds in medicinal chemistry.[1][2][3] We will navigate the complete workflow, from chemical synthesis and single-crystal cultivation to advanced computational analysis of intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale, ensuring a deep and actionable understanding of the entire process.

Introduction: The Significance of Structural Elucidation

The this compound molecule combines two privileged heterocyclic systems: pyrimidine, a core component of nucleobases and numerous pharmaceuticals, and thiophene, a versatile aromatic ring known to modulate biological activity.[2] The synergy of these fragments makes this compound and its derivatives compelling targets for pharmaceutical development.[1][3] However, to fully exploit its potential, an unambiguous understanding of its solid-state structure is paramount.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining molecular structures with atomic-level precision.[4][5] The resulting structural data—bond lengths, bond angles, conformational preferences, and intermolecular packing—provides invaluable insights into a compound's physicochemical properties, such as solubility, stability, and polymorphism. For drug development professionals, this information is critical for structure-activity relationship (SAR) studies, rational drug design, and ensuring the consistency of the active pharmaceutical ingredient (API).

This guide delineates the expert-level process for achieving and interpreting a high-quality crystal structure of this compound.

Part 1: Material Preparation: Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, task of growing diffraction-quality single crystals.

Synthesis Pathway

A common and effective route to synthesize 4,6-disubstituted 2-aminopyrimidines involves the cyclization of a chalcone intermediate with a guanidinium salt.[6] This established methodology ensures a reliable supply of the target compound.

Protocol: Synthesis of this compound

-

Step 1: Chalcone Formation (Claisen-Schmidt Condensation):

-

Dissolve 1- (thiophen-2-yl)ethan-1-one (1 eq.) and a suitable aldehyde precursor in ethanol.

-

Add an aqueous solution of sodium hydroxide (NaOH) dropwise while stirring at room temperature.[2]

-

Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone intermediate.

-

Filter, wash the solid with cold water, and recrystallize from ethanol to yield the pure chalcone.

-

-

Step 2: Pyrimidine Ring Formation:

-

Reflux the purified chalcone (1 eq.) with guanidine hydrochloride (1.5 eq.) and a base such as potassium hydroxide (KOH) in a suitable solvent like 1,4-dioxane or ethanol for 5-8 hours.[6][7]

-

Upon reaction completion (monitored by TLC), evaporate the solvent under reduced pressure.

-

Pour the residue into ice-cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly, and purify by column chromatography or recrystallization to obtain pure this compound.

-

Cultivation of Single Crystals

Obtaining a single crystal suitable for diffraction is often the most significant bottleneck in the entire process.[8] The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a nucleation site.[9]

Key Crystallization Techniques for Small Organic Molecules

| Technique | Principle | Key Considerations |

| Slow Evaporation | The solvent slowly evaporates from a saturated solution, gradually increasing the concentration to the point of nucleation and crystal growth.[9] | The choice of solvent is critical. A good solvent is one in which the compound has moderate solubility. The rate of evaporation must be controlled (e.g., by covering the vial with perforated film).[9] |

| Vapor Diffusion | A solution of the compound in a good solvent is placed in a small open vial, which is then sealed inside a larger chamber containing a miscible "anti-solvent" in which the compound is insoluble.[10] | The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization. This method is excellent for small sample quantities.[10] |

| Antisolvent Addition | An "anti-solvent" is slowly added to a saturated solution of the compound, causing a rapid decrease in solubility and promoting crystallization.[10] | The rate of addition is crucial to prevent amorphous precipitation. Can be performed by layering the anti-solvent on top of the solution or through slow liquid-liquid diffusion. |

Recommended Protocol: Crystallization of this compound

-

Solvent Screening: Perform qualitative solubility tests with a range of common solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, acetonitrile, and mixtures thereof). Identify solvents of moderate solubility.

-

Setup (Vapor Diffusion):

-

Prepare a concentrated solution of the compound in a good solvent (e.g., acetone).

-

Dispense 0.5 mL of this solution into a small glass vial.

-

Place this vial inside a larger, sealable jar containing 2-3 mL of a suitable anti-solvent (e.g., hexane).

-

Seal the jar and leave it undisturbed in a vibration-free location at a constant temperature.

-

-

Monitoring: Check for crystal growth daily. High-quality crystals often appear within a few days to a week. They should be clear, well-formed, and have distinct facets.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal is obtained, it is subjected to X-ray analysis to generate a diffraction pattern, which contains the fundamental information about the crystal's internal lattice structure.[11]

The SCXRD Experiment

The core principle of SCXRD is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ), the spacing between crystal lattice planes (d), and the angle of diffraction (θ).[11] By rotating the crystal in a monochromatic X-ray beam, a three-dimensional map of diffraction spots is collected.[5]

Experimental Workflow for SCXRD Data Collection

Caption: Workflow for SCXRD data collection and initial processing.

Detailed Protocol: Data Collection

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head using cryo-oil. For air-sensitive samples, this is done under a stream of cold nitrogen gas.

-

Data Collection: The mounted crystal is placed on the diffractometer. Modern instruments use highly sensitive detectors like CCDs or CMOS detectors to capture the diffraction patterns.[11]

-

Unit Cell Determination: A few initial diffraction images are collected to locate reflections, which are then used to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[12]

-

Full Data Set: A data collection strategy is calculated to ensure complete and redundant coverage of the unique diffraction data. The crystal is then rotated through a series of angles while diffraction images are continuously collected.[13]

Part 3: Structure Solution and Refinement

The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this pattern into a real-space model of the atomic arrangement.[12]

From Diffraction to Electron Density

The intensity of each diffraction spot is proportional to the square of the structure factor amplitude (|Fhkl|), but the phase information is lost. Solving the "phase problem" is the first major computational step, often accomplished using direct methods or Patterson methods.[14]

-

Data Reduction: The raw image files are processed. This involves indexing the reflections, integrating their intensities, and applying corrections for experimental factors like absorption and beam intensity decay.[13] The output is a reflection file containing hkl indices and their corresponding intensities.

-

Structure Solution: Software programs (e.g., SHELXT) use statistical methods to determine initial phase estimates, which are then combined with the measured amplitudes in a Fourier transform to generate an initial electron density map.[5][12]

-

Model Building & Refinement: An initial molecular model is built by assigning atoms to the peaks in the electron density map. This model is then refined using a least-squares minimization algorithm (e.g., in SHELXL), which adjusts atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[5] The quality of the final model is assessed using metrics like the R1 factor and weighted R2 (wR2).

Expected Crystallographic Data

The final output is a Crystallographic Information File (CIF), which contains all information about the structure. A summary table would be presented as follows:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₇N₃S |

| Formula Weight | 177.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5... |

| b (Å) | 10.2... |

| c (Å) | 9.8... |

| α (°) | 90 |

| β (°) | 105.1... |

| γ (°) | 90 |

| Volume (ų) | 850... |

| Z | 4 |

| T (K) | 100(2) |

| R₁ [I > 2σ(I)] | < 0.05 |

| wR₂ (all data) | < 0.12 |

| Goodness-of-fit (S) | ~1.0 |

Part 4: In-depth Structural Analysis & Computational Insights

With a refined crystal structure, the focus shifts to a detailed analysis of its molecular and supramolecular features. This is where chemical and pharmaceutical insights are derived.

Molecular Geometry

The analysis begins with the molecule itself. Bond lengths, bond angles, and torsion angles are examined to confirm the expected chemical connectivity and to identify any unusual geometric features that may arise from steric strain or electronic effects. The planarity of the thiophene and pyrimidine rings is assessed, as is their relative orientation.

Supramolecular Assembly: Intermolecular Interactions

The way molecules pack together in the crystal lattice is governed by a network of non-covalent interactions. Identifying and understanding these interactions is crucial, as they dictate the material's properties.

Caption: Key intermolecular interactions governing crystal packing.

For this compound, the primary amine group and the pyrimidine nitrogen atoms are potent hydrogen bond donors and acceptors, respectively. We would expect to see strong N-H···N hydrogen bonds forming dimers or chains, which often dominate the packing motif.[15] Additionally, the aromatic character of both rings makes π-π stacking and C-H···π interactions highly probable.

Advanced Analysis: Hirshfeld Surfaces

To move beyond a simple list of close contacts, we employ Hirshfeld surface analysis.[16][17] This powerful computational tool partitions the crystal space, defining a unique surface for each molecule where the contribution of its electron density to the total procrystal density is equal to the contribution from all other molecules.[18]

Properties mapped onto this surface provide a visually rich and quantitative summary of all intermolecular interactions simultaneously.[19][20]

-

d_norm surface: This surface maps normalized contact distances, highlighting regions of close intermolecular contact. Strong hydrogen bonds appear as distinct bright red spots, while weaker contacts are shown in white or blue.

-

2D Fingerprint Plots: These plots are 2D histograms that summarize all interactions, plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ).[16] The percentage contribution of different interaction types (e.g., H···H, C···H, N···H) can be precisely quantified.

Table 2: Hypothetical Summary of Intermolecular Contacts from Hirshfeld Analysis

| Contact Type | Contribution (%) | Key Features |

| H···H | ~45% | Represents the largest contribution, typical for organic molecules, indicating van der Waals forces. |

| N···H / H···N | ~20% | Sharp spikes in the fingerprint plot, corresponding to the primary N-H···N hydrogen bonds. |

| C···H / H···C | ~18% | Includes weaker C-H···N and C-H···S interactions. |

| S···H / H···S | ~9% | Contacts involving the thiophene sulfur atom. |

| C···C | ~5% | "Wings" in the fingerprint plot, indicative of π-π stacking interactions. |

This quantitative analysis provides a holistic and unbiased view of the crystal packing forces, which is far more insightful than examining individual bond distances alone.[17][21]

Conclusion and Outlook

This guide has detailed the comprehensive, multi-step process for the definitive structural characterization of this compound. By integrating meticulous synthesis and crystallization with advanced SCXRD and computational analysis, we can generate a complete and unambiguous three-dimensional structural model.

For drug development professionals, the insights gained are invaluable. The precise geometry informs computational docking and SAR studies. An understanding of the supramolecular packing and hydrogen bonding networks is critical for predicting and controlling polymorphism, a factor with profound implications for a drug's bioavailability, stability, and intellectual property. The application of these rigorous analytical techniques is not merely an academic exercise; it is a fundamental pillar of modern, rational drug design and materials engineering.

References

-

Gavezzotti, A. (2003). Computational studies of crystal structure and bonding. Pavia University. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Fiveable. (n.d.). Computational Methods in Crystal Analysis. Fiveable. [Link]

-

LookChem. (n.d.). What is Hirshfeld Surface Analysis. LookChem. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. [Link]

-

Warren, M. R., & Male, L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2548–2569. [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. CrystalExplorer. [Link]

-

Zhang, D., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. [Link]

-

Wikipedia. (2023). Crystal structure prediction. Wikipedia. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1443–1450. [Link]

-

EPFL. (n.d.). Crystallization of small molecules. EPFL. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

PDB-101. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

-

Siddesh, M. B., et al. (2013). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences, 125(4), 821-828. [Link]

-

Willighagen, E. L., et al. (2005). Method for the computational comparison of crystal structures. Acta Crystallographica Section B: Structural Science, 61(Pt 1), 29-36. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

-

Kundu, S., Chakraborty, K., & Das, A. (2023). Algorithmic detection of crystal structures from computer simulation data. arXiv. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Kumar, K. S., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 1961-1968. [Link]

-

Siddesh, M. B., et al. (2013). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. ResearchGate. [Link]

-

Siddesh, M.B., Padmashali, B., Thriveni, K.S., & Mahadevan, C. (2013). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Journal of Applicable Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Pyridin-3-yl)pyrimidin-2-amine. PubChem. [Link]

-

Prabhu, S. A., et al. (2015). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. Acta Crystallographica Section E, 71(Pt 5), o498. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

El-Naggar, M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 13(19), 12932-12953. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sptlabtech.com [sptlabtech.com]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. fiveable.me [fiveable.me]

- 13. portlandpress.com [portlandpress.com]

- 14. selectscience.net [selectscience.net]

- 15. Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scirp.org [scirp.org]

- 17. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. crystalexplorer.net [crystalexplorer.net]

- 19. What is Hirshfeld Surface Analysis | lookchem [lookchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-(Thiophen-2-yl)pyrimidin-2-amine: A Technical Guide

<

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-(thiophen-2-yl)pyrimidin-2-amine. The structural elucidation of this molecule, a key building block in medicinal chemistry, is paramount for researchers and drug development professionals.[1] This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound. By integrating established scientific principles with field-proven insights, this guide aims to serve as an authoritative resource for the unambiguous identification and characterization of this compound.

Introduction

This compound is a molecule of significant interest in pharmaceutical research due to its versatile structure, which features both a pyrimidine and a thiophene ring.[1] These heterocyclic moieties are prevalent in a wide array of bioactive compounds.[2][3] Accurate and thorough characterization of this molecule is the foundation of any drug discovery and development program. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the molecular structure and purity of synthesized compounds. This guide will provide a detailed examination of the expected spectroscopic data for this compound, explaining the rationale behind the spectral features and offering insights into data acquisition and interpretation.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Figure 1: Molecular Structure of this compound.

The structure consists of a pyrimidine ring substituted at the 4-position with a thiophene-2-yl group and at the 2-position with an amine group. This arrangement of aromatic and heteroaromatic rings, along with the primary amine, gives rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4]

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[4] A typical acquisition involves a single-pulse sequence with a spectral width of 10-12 ppm and 16 to 32 scans to achieve a good signal-to-noise ratio.[4]

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH₂ | ~5.0 - 7.0 | Broad singlet | 2H |

| Pyrimidine H-5 | ~7.0 - 7.5 | Doublet | 1H |

| Pyrimidine H-6 | ~8.0 - 8.5 | Doublet | 1H |

| Thiophene H-3' | ~7.0 - 7.5 | Doublet of doublets | 1H |

| Thiophene H-4' | ~7.0 - 7.5 | Doublet of doublets | 1H |

| Thiophene H-5' | ~7.5 - 8.0 | Doublet of doublets | 1H |

Interpretation:

-

Amine Protons (NH₂): The protons of the primary amine will appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent.[5] Its chemical shift is highly dependent on solvent and concentration.[5]

-

Pyrimidine Protons: The protons on the pyrimidine ring (H-5 and H-6) will appear as doublets due to coupling with each other. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring will cause these protons to be deshielded and appear at a higher chemical shift.

-

Thiophene Protons: The protons on the thiophene ring (H-3', H-4', and H-5') will exhibit a characteristic coupling pattern.[4] H-5' is expected to be the most deshielded due to its proximity to the electron-withdrawing pyrimidine ring. The coupling constants between the thiophene protons will be indicative of their relative positions on the ring.

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.[4] A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[4]

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | ~160 - 165 |

| Pyrimidine C-4 | ~160 - 165 |

| Pyrimidine C-5 | ~110 - 120 |

| Pyrimidine C-6 | ~155 - 160 |

| Thiophene C-2' | ~140 - 145 |

| Thiophene C-3' | ~125 - 130 |

| Thiophene C-4' | ~125 - 130 |

| Thiophene C-5' | ~125 - 130 |

Interpretation: The chemical shifts of the carbon atoms are influenced by their electronic environment. The carbons of the pyrimidine ring are generally found at higher chemical shifts due to the electronegativity of the nitrogen atoms.[6] The carbon attached to the amine group (C-2) and the carbon attached to the thiophene ring (C-4) are expected to be the most deshielded within the pyrimidine ring. The thiophene carbons will have chemical shifts typical for a substituted thiophene ring.[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3250 | N-H stretch (primary amine, two bands) |

| 3100 - 3000 | Aromatic C-H stretch |

| 1650 - 1580 | N-H bend (primary amine) |

| 1600 - 1450 | C=C and C=N stretching (aromatic rings) |

| 1335 - 1250 | C-N stretch (aromatic amine) |

| ~700 | C-S stretch |

Interpretation:

-

N-H Vibrations: The presence of the primary amine group will be clearly indicated by two N-H stretching bands in the 3400-3250 cm⁻¹ region and an N-H bending vibration between 1650-1580 cm⁻¹.[8]

-

Aromatic C-H and Ring Vibrations: The aromatic C-H stretching vibrations will appear in the 3100-3000 cm⁻¹ region. The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine and thiophene rings will be observed in the 1600-1450 cm⁻¹ range.[9]

-

C-N and C-S Vibrations: The C-N stretching of the aromatic amine will be found in the 1335-1250 cm⁻¹ region.[8] The C-S stretching vibration of the thiophene ring is expected to appear around 700 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.

Predicted MS Data:

| m/z | Ion |

| 177.04 | [M]⁺ (Molecular Ion) |

| 150 | [M - HCN]⁺ |

| 134 | [M - CHN₂]⁺ |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

Interpretation: The molecular ion peak [M]⁺ is expected at an m/z of approximately 177, corresponding to the molecular weight of this compound (C₈H₇N₃S).[11][12] The fragmentation pattern will be characteristic of the molecule's structure. Common fragmentation pathways may include the loss of small neutral molecules like HCN from the pyrimidine ring or cleavage of the bond between the two rings, leading to the formation of a stable thienyl cation.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. Each technique offers complementary information, and together they allow for an unambiguous confirmation of the molecule's identity and purity. This guide has outlined the expected spectroscopic data and provided a framework for its interpretation, serving as a valuable resource for scientists engaged in the synthesis and development of novel chemical entities.

References

- BenchChem. A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.

- Mary, Y. S. et al. Spectroscopic Investigations of 2-Aminopyridine. TPI Journals.

- Narayana, B. et al. Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Indian Academy of Sciences.

- Sang, M.S.J. et al. 1H NMR spectra showing regioselective substitutions on thiophene... ResearchGate.

- Senthilkumar, K. et al. Spectroscopic, electronic structure and natural bond analysis of 2-aminopyrimidine and 4-aminopyrazolo[3,4-d]pyrimidine: a comparative study. PubMed.

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025).

- BenchChem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.

- Stenutz, R. NMR chemical shift prediction of thiophenes.

- Chem-Impex. 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.

- PubChem. This compound.

- Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. (2025). ResearchGate.

- Santa Cruz Biotechnology. 2-amine-4-(thiophen-2-yl)-pyrimidine.

- Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (n.d.).

- IR: amines. (n.d.).

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). National Institutes of Health.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- National Institute of Standards and Technology. Thiophene. NIST WebBook.

- ChemicalBook. Pyrimidine(289-95-2) 13C NMR spectrum.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tsijournals.com [tsijournals.com]

- 3. journalwjarr.com [journalwjarr.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]

- 7. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiophene [webbook.nist.gov]

- 11. scbt.com [scbt.com]

- 12. scbt.com [scbt.com]

An In-Depth Technical Guide to the Potential Pharmacophores of 4-(Thiophen-2-yl)pyrimidin-2-amine

Abstract: The 4-(thiophen-2-yl)pyrimidin-2-amine scaffold represents a privileged structure in medicinal chemistry, combining the pharmacologically significant pyrimidine and thiophene heterocycles. This technical guide provides an in-depth analysis of the potential pharmacophoric features inherent to this core structure. We will dissect the molecule's constituent parts, identify key hydrogen bonding and hydrophobic features, and outline robust computational and experimental workflows for validating pharmacophore hypotheses. By integrating principles of medicinal chemistry, computational modeling, and structure-activity relationship (SAR) studies, this document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage this scaffold for the design of novel therapeutic agents. A case study based on closely related analogs with demonstrated anti-schistosomal activity will be used to illustrate the practical application of these principles.

Introduction to Pharmacophore-Guided Drug Discovery

In modern drug discovery, a pharmacophore is defined as the spatial arrangement of essential features in a molecule that are responsible for its biological activity. These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable groups. Identifying the pharmacophore of a lead compound is a critical step that enables medicinal chemists to rationally design new molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1]

The molecule this compound is a compelling starting point for drug discovery programs. It is comprised of three key components: a pyrimidine ring, a thiophene ring, and an exocyclic amino group. The pyrimidine ring is a cornerstone of many FDA-approved drugs, valued for its ability to engage in various biological interactions and serve as a bioisosteric replacement for other aromatic systems.[2] Similarly, the thiophene ring is a "privileged" pharmacophore, recognized for its unique electronic properties and its role as a common bioisostere for the phenyl ring, which can improve metabolic stability and binding affinity.[3] This guide will systematically explore the potential pharmacophores of this scaffold.

Analysis of the Core Scaffold: Key Chemical Features

The therapeutic potential of this compound stems from the distinct chemical properties of its constituent heterocycles and functional groups.

-

Pyrimidine Ring: This diazine features two nitrogen atoms which act as key hydrogen bond acceptors. Their precise positioning allows for specific, directional interactions within a biological target's binding site, such as the hinge region of a kinase. The pyrimidine system's ability to act as a bioisostere for other rings, like benzene or pyridine, allows for scaffold hopping strategies to optimize drug properties.[2]

-

Thiophene Ring: As a bioisostere of a phenyl ring, thiophene offers a similar size and shape but with different electronic properties due to the sulfur atom. The sulfur's lone pair of electrons can participate in hydrogen bonding, potentially increasing polarity and aqueous solubility compared to a benzene analog.[3][4] This substitution can be a critical strategy to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

2-Amino Group: The primary amine attached to the pyrimidine ring is a potent hydrogen bond donor. In many kinase inhibitors, for example, this moiety forms crucial hydrogen bonds with the backbone of the kinase hinge region, serving as a vital anchor for the molecule.

Identification of Potential Pharmacophoric Features

Based on its structure, this compound presents a distinct set of pharmacophoric features that can be exploited for target binding. These features form the basis of any subsequent design and optimization efforts.

The primary pharmacophoric features are summarized below:

| Feature Type | Location on Scaffold | Role in Molecular Recognition |

| Hydrogen Bond Donor (HBD) | Exocyclic 2-amino group (-NH₂) | Donates a hydrogen to an acceptor atom (e.g., backbone carbonyl oxygen) on the target protein. |

| Hydrogen Bond Acceptor (HBA) | Pyrimidine ring nitrogens (N1, N3) | Accepts a hydrogen from a donor group (e.g., backbone amide) on the target protein. |

| Aromatic/Hydrophobic (AR/HY) | Thiophene Ring | Engages in π-π stacking or hydrophobic interactions within a nonpolar pocket of the target. |

| Aromatic/Hydrophobic (AR/HY) | Pyrimidine Ring | Contributes to hydrophobic interactions and can participate in π-stacking. |

These features can be visualized on the molecular structure as a pharmacophore map.

Caption: Key pharmacophoric features of this compound.

Computational Pharmacophore Modeling Workflow

Computational modeling is an indispensable tool for refining a pharmacophore hypothesis before committing to costly and time-consuming chemical synthesis. A ligand-based approach is particularly useful when a high-resolution structure of the biological target is unavailable.

Detailed Protocol: Ligand-Based Pharmacophore Modeling

This protocol outlines a self-validating system for generating and assessing a pharmacophore model based on a set of known active compounds.

Objective: To derive a 3D pharmacophore model that explains the shared activity of a series of analogs.

Methodology:

-

Dataset Preparation:

-

Action: Compile a set of at least 15-20 structurally diverse analogs with a wide range of biological activities (e.g., IC₅₀ values). Include both highly active and inactive compounds.

-